molecular formula C19H16N2O2S B11374107 N-(3-acetylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(3-acetylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11374107
M. Wt: 336.4 g/mol
InChI Key: CKUNPKXFBWMFQG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Amide Formation: The final step involves the formation of the amide bond between the thiazole derivative and the acetylphenyl group using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the acetyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C19H16N2O2S/c1-13(22)15-8-5-9-16(10-15)20-18(23)11-17-12-24-19(21-17)14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,20,23)

InChI Key

CKUNPKXFBWMFQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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